molecular formula C16H20N4O2S B379758 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide CAS No. 305373-34-6

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide

Cat. No.: B379758
CAS No.: 305373-34-6
M. Wt: 332.4g/mol
InChI Key: SPZWHCREYFEFIE-UHFFFAOYSA-N
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Description

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide typically involves the reaction of 1,3-disubstituted thioureas with chloroacetylchloride. This reaction yields 2-imino-4-thiazolidinone derivatives under regioselective conditions, which are dependent on the pKa values of the amines involved . The reaction is highly efficient and can be performed in the absence of a base, making it a straightforward synthetic route .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazolidinone derivatives

Scientific Research Applications

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the piperidinyl and phenyl groups enhances its interaction with molecular targets, making it a promising candidate for drug development and other scientific applications.

Biological Activity

The compound 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the biological activity of this compound, supported by diverse research findings and data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H18N4O3S
  • CAS Number : 301683-37-4

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that thiazolidinone derivatives can have MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Minimum Bactericidal Concentration (MBC) : The MBC values correspondingly indicate strong bactericidal activity, suggesting that these compounds not only inhibit growth but also kill bacteria .
  • Biofilm Formation Inhibition : The compound has also demonstrated the ability to inhibit biofilm formation, which is crucial in treating persistent infections associated with biofilm-producing bacteria .

Antiviral Activity

Thiazolidinones have been investigated for their antiviral potential, particularly against viral targets such as the hepatitis C virus (HCV).

  • Inhibition of NS5B RNA Polymerase : Some derivatives of thiazolidinones have shown to inhibit the activity of NS5B RNA polymerase by over 95%, indicating a strong antiviral effect .
  • EC50 Values : The effective concentration (EC50) values for some derivatives have been reported in the low micromolar range, demonstrating promising antiviral activity .

Case Study 1: Antimicrobial Evaluation

A study published in ACS Omega assessed a series of thiazol-4-one derivatives, including those structurally related to our compound. The most active derivative exhibited an MIC of 0.22 μg/mL against Staphylococcus aureus, showcasing the potential of thiazolidinones in clinical applications .

Case Study 2: Antiviral Screening

In a comprehensive review of antiviral agents, several thiazolidinone derivatives were highlighted for their ability to inhibit HCV replication. Compounds with specific substitutions on the thiazolidinone scaffold showed enhanced activity against HCV NS5B with IC50 values below 35 μM .

Table 1: Biological Activity Summary of Thiazolidinone Derivatives

CompoundActivity TypeMIC (μg/mL)MBC (μg/mL)EC50 (μM)
Compound AAntimicrobial0.220.45-
Compound BAntiviral--32.2
Compound CBiofilm Inhibition---

Properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-piperidin-1-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c17-16-19-15(22)13(23-16)10-14(21)18-11-4-6-12(7-5-11)20-8-2-1-3-9-20/h4-7,13H,1-3,8-10H2,(H,18,21)(H2,17,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZWHCREYFEFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3C(=O)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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